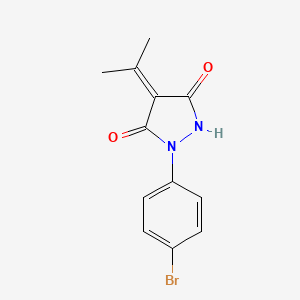![molecular formula C16H14N4S B5776779 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 6627-98-1](/img/structure/B5776779.png)
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as MBAPT, is a heterocyclic compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In
Scientific Research Applications
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to exhibit significant anticancer activity against a range of cancer cell lines. In biochemistry, it has been shown to possess potent antioxidant and anti-inflammatory properties. In materials science, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed to exert its biological activity by interacting with cellular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It also has been found to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It also has been found to possess potent antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. In addition, further studies are needed to determine its long-term toxicity and potential side effects.
Future Directions
There are several future directions for research on 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of interest is to further elucidate its mechanism of action and cellular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic potential. Another area of interest is to explore its potential applications in other fields, such as materials science and catalysis. Finally, further studies are needed to determine its safety and efficacy in vivo, which could pave the way for its use in clinical trials.
Synthesis Methods
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized by the reaction of 3-methylbenzaldehyde, phenylhydrazine, and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through a condensation reaction between the aldehyde and the hydrazine, followed by the addition of the thiosemicarbazide. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
properties
IUPAC Name |
4-[(3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-12-6-5-7-13(10-12)11-17-20-15(18-19-16(20)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAVFMDVTVQQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358299 |
Source


|
| Record name | ST50057416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione | |
CAS RN |
6627-98-1 |
Source


|
| Record name | ST50057416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)

![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)


![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)

